molecular formula C12H11NO B102116 1-Benzyl-1H-pyrrole-2-carbaldehyde CAS No. 18159-24-5

1-Benzyl-1H-pyrrole-2-carbaldehyde

Cat. No. B102116
CAS RN: 18159-24-5
M. Wt: 185.22 g/mol
InChI Key: JNHZZTKKFSPICX-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrrole-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrrolecarbaldehydes. These compounds are characterized by a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and an aldehyde functional group attached to the second carbon of the ring. Pyrrolecarbaldehydes are important intermediates in organic synthesis and have applications in the preparation of various heterocyclic compounds, pharmaceuticals, and materials with specific optical properties.

Synthesis Analysis

The synthesis of pyrrole-2-carbaldehydes can be achieved through various methods. One approach involves the conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, also known as pyrralines, by reacting with primary amines and oxalic acid in DMSO at elevated temperatures. These pyrralines can then be cyclized to form pyrrole-fused poly-heterocyclic compounds, which serve as intermediates for drugs and other functional materials . Another synthesis method includes the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine to produce fluorescent 1-vinylpyrrole-benzimidazole ensembles .

Molecular Structure Analysis

The molecular structure of pyrrolecarbaldehydes is characterized by the presence of a pyrrole ring and an aldehyde group. The pyrrole ring contributes to the compound's aromaticity and reactivity, while the aldehyde group is highly reactive and can participate in various chemical reactions, such as condensation and Schiff base formation. The molecular structure of related compounds, such as 1-vinyl-1H-indole-3-carbaldehyde, shows minimal deviation of the carbaldehyde group from the plane of the indole ring system, indicating a planar structure that can be stabilized by intramolecular interactions .

Chemical Reactions Analysis

Pyrrolecarbaldehydes undergo a range of chemical reactions due to the reactivity of the aldehyde group. They can react with acetylenes in the presence of a base to form secondary acetylenic alcohols, which can rearrange into ethylenic ketones . Additionally, they can participate in base-catalyzed condensation reactions to form complex heterocyclic structures, such as pyrrolizines . The reactivity of pyrrolecarbaldehydes makes them versatile building blocks in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolecarbaldehydes are influenced by their molecular structure. The presence of the aldehyde group makes them polar and reactive, while the aromatic pyrrole ring contributes to their stability and potential for π-π interactions. These compounds often exhibit fluorescence, which is valuable for applications in optoelectronic materials . The hydrogen bonding capabilities of the pyrrole N-H group and the potential for van der Waals forces also affect their molecular packing and solid-state properties .

Scientific Research Applications

Synthesis and Fluorescence Properties

1-Benzyl-1H-pyrrole-2-carbaldehyde has been used in synthesizing fluorescent 1-vinylpyrrole-benzimidazole ensembles, which are noted for their intense fluorescence, especially in the blue region. This suggests potential applications in materials science and fluorescence-based technologies (Trofimov et al., 2009).

Crystal Structure and Molecular Interactions

The compound's derivatives, like pyrrole-2-carbaldehyde isonicotinoylhydrazone, have been studied using single-crystal X-ray diffraction analysis. These studies focus on intramolecular interactions and hydrogen bonding, which are crucial in understanding the compound's structural properties and potential applications in crystal engineering and materials science (Safoklov et al., 2002).

Magnetic Properties

1-Benzyl-1H-pyrrole-2-carbaldehyde has been utilized in the creation of high nuclearity {Mn(III)25} barrel-like clusters, exhibiting single-molecule magnetic behavior. This application is significant in the field of molecular magnetism and could lead to advancements in data storage technologies (Giannopoulos et al., 2014).

Conversion to Pyrrole-Fused Poly-Heterocyclic Compounds

The compound has been converted to N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) and further transformed into pyrrole-fused poly-heterocyclic compounds. These are potential intermediates for drugs, food flavors, and functional materials, highlighting its versatility in synthetic chemistry (Adhikary et al., 2015).

Ligand Synthesis and Complexing Ability

A novel ligand system was synthesized using 1-Benzyl-1H-pyrrole-2-carbaldehyde, which was studied for its acid-base properties and complexing ability with respect to various divalent ions. This research is essential in coordination chemistry, with potential applications in catalysis and material science (Popov et al., 2010).

Safety And Hazards

The safety and hazards of “1-Benzyl-1H-pyrrole-2-carbaldehyde” are not explicitly mentioned in the search results .

Future Directions

Pyrrole-2-carboxaldehyde derivatives, which include “1-Benzyl-1H-pyrrole-2-carbaldehyde”, have been isolated from many natural sources, including fungi, plants, and microorganisms . These compounds have various biological functions, indicating the importance of the Py-2-C skeleton in vivo . Future research may focus on exploring the physiological activities of these compounds .

properties

IUPAC Name

1-benzylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHZZTKKFSPICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456147
Record name 1-BENZYL-1H-PYRROLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-pyrrole-2-carbaldehyde

CAS RN

18159-24-5
Record name 1-BENZYL-1H-PYRROLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1H-pyrrole-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (60% in mineral oil, 4.8 g, 120 mmol) in DMF (100 ml) was added dropwise at an ice bath temperature a solution of 2-formylpyrrole (9.5 g, 100 mmol) in DMF (10 ml). The mixture was stirred for 15 minutes at room temperature and cooled again. To the mixture was added dropwise a solution of benzylbromide (20.5 g, 120 mmol) in DMF (10 ml). The reaction mixture was stirred for 60 minutes at room temperature and poured to ice-water, and extracted with ethylacetate. The extract was washed with water and dried. The solvent was evaporated to give 1-benzyl-2-formylpyrrole (18.0 g) as an oil quantitatively.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of (1-benzyl-1H-pyrrol-2-yl)-methanol (3.08 g, 16.4 mmol) and powdered 4 Å molecular sieves (3.0 g) in DCM (33 mL) was added NMO (2.89 g, 24.7 mmol) along with tetrapropylammonium perruthenate (TPAP) (289 mg, 0.822 mmol). The mixture turned black and exothermed. After 20 min, the crude mixture was filtered through a plug of silica gel (EtOAc) to give a red solution. The solution was concentrated in vacuo and the resulting oil was chromatographed over silica gel (0 to 35% EtOAc in heptane over 35 min) to give 1-benzyl-1H-pyrrole-2-carboxaldehyde as a colorless oil (2.09 g, 69%). 1H NMR (400 MHz, CDCl3) δ (ppm) 9.58 (s, 1H) 7.24-7.35 (m, 3H) 7.16 (dd, J=7.7, 1.1 Hz, 2H) 6.98 (d, J=3.5 Hz, 2H) 6.26-6.31 (m, 1H) 5.58 (s, 2H).
Quantity
3.08 g
Type
reactant
Reaction Step One
Name
Quantity
2.89 g
Type
reactant
Reaction Step Two
Quantity
289 mg
Type
catalyst
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SN Murthy, YVD Nageswar - Tetrahedron letters, 2011 - Elsevier
… 1-benzyl-1H-pyrrole-2-carbaldehyde was obtained in moderate yield (Table 2, entry 6). However, the same N-benzyl-l-prolinol was subjected to Wittig’s reaction with ylide (Ph 3 P …
Number of citations: 38 www.sciencedirect.com
JL Shih - 2016 - uh-ir.tdl.org
This dissertation presents two major projects. The first is the BINOL-catalyzed 1,4-addition of heteroaryl trifluoroborate salts and its application to the synthesis of the natural product, …
Number of citations: 1 uh-ir.tdl.org
W Li - 2008 - search.proquest.com
Aristeromycin and neplanocin A are two examples of potent S-adenosylhomocysteine hydrolase inhibitors. As a consequence, they show significant broad-spectrum antiviral activity, …
Number of citations: 4 search.proquest.com
H Zhou, Z Huang, H Huang, C Song, J Chang - Tetrahedron, 2021 - Elsevier
… The title compound was prepared according to the general procedure II by stirring a mixture of 1-benzyl-1H-pyrrole-2-carbaldehyde (93 mg, 0.5 mmol), 1H-pyrrole (101 mg, 1.5 mmol), …
Number of citations: 1 www.sciencedirect.com

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